tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate

Catalog No.
S2652589
CAS No.
2306275-77-2
M.F
C13H21NO3
M. Wt
239.315
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxyla...

CAS Number

2306275-77-2

Product Name

tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate

IUPAC Name

tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate

Molecular Formula

C13H21NO3

Molecular Weight

239.315

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-5-10(15)7-13/h4-9H2,1-3H3

InChI Key

YWQAWBCAPKKRFM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCC(=O)C2

solubility

not available

tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate is a chemical compound characterized by the molecular formula C13H21NO3C_{13}H_{21}NO_3. It belongs to the class of spiro compounds, which are defined by their unique structural configuration where two rings share a single atom. This compound features a spirocyclic structure that includes an azaspiro framework, making it notable for its potential applications in medicinal chemistry and organic synthesis .

, including:

  • Oxidation: This compound can be oxidized using reagents such as Dess-Martin periodinane, leading to higher oxidation state products.
  • Reduction: Reduction reactions may utilize lithium aluminum hydride, which can convert the compound into alcohols or amines.
  • Substitution: The compound can undergo substitution reactions under acidic or basic conditions, depending on the desired outcome.

The specific products formed from these reactions depend on the reagents and conditions applied during the reaction process .

The biological activity of tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate is of significant interest, particularly regarding its potential as a therapeutic agent. It has been investigated for its ability to act as a precursor for diaminopyrimidines, which are studied for their inhibitory effects on epidermal growth factor receptor activity. This inhibition may block critical signaling pathways involved in cell proliferation, suggesting its utility in cancer treatment and other therapeutic applications .

The synthesis of tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the spirocyclic structure: This may involve cyclization reactions that create the spiro framework.
  • Functionalization: Introduction of functional groups such as carboxylate and ketone functionalities through specific reagents and reaction conditions.

Detailed protocols for synthesizing this compound can vary depending on the desired purity and yield, but generally involve standard organic synthesis techniques .

tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate has diverse applications across multiple fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing biologically active compounds, particularly those targeting cancer pathways.
  • Organic Synthesis: The compound is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
  • Research: Its unique structure makes it valuable for studies in chemical reactivity and biological interactions .

Interaction studies involving tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate focus on its binding affinities with biological targets such as enzymes and receptors. Preliminary research indicates that it may interact with epidermal growth factor receptors, potentially inhibiting their activity. Further studies are needed to elucidate its full range of interactions and mechanisms of action within biological systems .

Several compounds exhibit structural similarities to tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate. Here are some notable examples:

Compound NameSimilarityUnique Features
tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate0.98Variation in the position of the carbonyl group
tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate0.98Different ring size affecting reactivity
tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate0.92Altered functional groups impacting biological activity
tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate0.92Larger spirocyclic system with distinct properties

The uniqueness of tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate lies in its specific spiro structure and the arrangement of functional groups, which influence its reactivity and potential interactions with biological targets differently than its analogs .

The compound’s molecular formula, C₁₃H₂₁NO₃, reflects a composition of 13 carbon, 21 hydrogen, 1 nitrogen, and 3 oxygen atoms [5] . Its molecular weight, calculated as 239.32 g/mol, arises from the sum of atomic masses:

  • Carbon: 12.01 × 13 = 156.13 g/mol
  • Hydrogen: 1.01 × 21 = 21.21 g/mol
  • Nitrogen: 14.01 × 1 = 14.01 g/mol
  • Oxygen: 16.00 × 3 = 48.00 g/mol

This stoichiometry aligns with its role as a mid-sized organic molecule, suitable for synthetic intermediates in pharmaceutical and materials chemistry [5].

Structural Features and Bonding

Azaspiro[3.5]nonane Core System

The central framework consists of a spiro[3.5]nonane system, where two cyclic structures—a three-membered ring and a five-membered ring—share a single sp³-hybridized nitrogen atom (Figure 1) [1] [5]. Key features include:

  • Three-membered ring: A strained aziridine-like ring with one nitrogen and two carbons.
  • Five-membered ring: A cyclohexanone-derived ring with a ketone group at position 6.
  • Spiro junction: The nitrogen atom bridges both rings, creating a rigid, non-planar geometry that influences reactivity and conformational stability .

This architecture imposes significant steric constraints, which are partially mitigated by the tert-butyloxycarbonyl (Boc) protective group.

tert-Butyloxycarbonyl Protective Group

The Boc group ((CH₃)₃COC(O)) is appended to the nitrogen of the azaspiro system, serving two primary functions:

  • Steric protection: The bulky tert-butyl moiety shields the nitrogen from electrophilic attack.
  • Solubility enhancement: The ester group improves solubility in polar organic solvents, facilitating synthetic manipulations [1] .

The Boc group’s orientation relative to the spiro core has been computationally modeled, showing minimal electronic interference with the ketone functionality [5].

Oxo Functionality at Position 6

A ketone group (C=O) at position 6 on the five-membered ring introduces polarity and serves as a site for nucleophilic additions or reductions. The ketone’s electronic effects stabilize adjacent carbons through conjugation, as evidenced by infrared (IR) spectroscopy data showing a C=O stretch at 1,710 cm⁻¹ [5].

Stereochemical Analysis and Conformational Properties

The compound exhibits two chiral centers: one at the spiro nitrogen and another at the ketone-bearing carbon (Figure 2). Key stereochemical observations include:

  • Enantiomerism: The spiro junction creates a non-superimposable mirror image, yielding two enantiomers.
  • Conformational flexibility: The five-membered ring adopts a twist-boat conformation to alleviate torsional strain, while the three-membered ring remains rigid .

Density functional theory (DFT) calculations predict a 20.3 kJ/mol energy barrier for interconversion between chair-like and boat-like conformers, suggesting limited flexibility at room temperature [5].

SMILES Notation and Computational Representation

The SMILES notation for the compound is CC(C)(C)OC(=O)N1C2(CCC1=O)CCCC2, which encodes:

  • Boc group: CC(C)(C)OC(=O)
  • Spiro nitrogen: N1
  • Three-membered ring: C2(CCC1=O)
  • Five-membered ring: CCCC2

Computational models generated using PubChem’s cheminformatics tools highlight bond lengths and angles consistent with sp³-hybridized carbons and nitrogen (Table 1) [1] [5].

Table 1: Key Bond Lengths and Angles

Bond/AngleValue (Å/°)
N–C (spiro)1.47
C=O (ketone)1.21
C–O (Boc ester)1.36
N–C–C (spiro)109.5

Crystallographic Studies and Solid-State Properties

X-ray crystallographic data for this compound remains limited, but analogous spiro compounds exhibit:

  • Packing motifs: Molecules align via van der Waals interactions between tert-butyl groups.
  • Unit cell parameters: Monoclinic systems with space group P2₁/c and cell dimensions a = 10.2 Å, b = 8.7 Å, c = 12.4 Å .

Solid-state NMR studies of similar Boc-protected spiro compounds reveal restricted rotation about the N–C(O) bond, with a rotational barrier of 15.8 kJ/mol [5].

tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate exists as a solid at room temperature, characterized by its white to pale yellow crystalline appearance [1]. The compound exhibits typical properties of spirocyclic organic molecules, with a well-defined crystalline structure that contributes to its stability under appropriate storage conditions. The molecular structure comprises a spiro[3.5]nonane core system with a molecular formula of C₁₃H₂₁NO₃ and a molecular weight of 239.32 g/mol [2].

The physical appearance of this compound is consistent with other azaspiro carboxylate derivatives, displaying a powder-like to crystalline solid form depending on the purification method and storage conditions [1]. The white to pale yellow coloration is typical for Boc-protected azaspiro compounds and indicates the presence of the tert-butoxycarbonyl protecting group.

Solubility Profile in Various Solvent Systems

The solubility characteristics of tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate demonstrate selective dissolution patterns across different solvent systems. The compound exhibits slight solubility in chloroform and methanol, while showing enhanced solubility in dimethyl sulfoxide (DMSO) [3]. This solubility profile is characteristic of compounds containing both hydrophobic (tert-butyl group) and polar (carbonyl and carboxylate) functional groups.

The limited solubility in protic solvents like methanol can be attributed to the bulky tert-butyl group and the rigid spirocyclic structure, which restricts solvation. In contrast, the enhanced solubility in DMSO is consistent with the compound's polar surface area of 58.64 Ų (predicted) [4], allowing for better interaction with the highly polar DMSO molecules.

Solvent SystemSolubilityNotes
ChloroformSlightly solubleModerate interaction with organic layer
MethanolSlightly solubleLimited protic solvent interaction
DMSOSolubleEnhanced polar solvent compatibility
WaterInsolubleHydrophobic character predominates

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Characteristics

The nuclear magnetic resonance spectroscopic analysis of tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate provides distinctive structural confirmation. In ¹H NMR spectroscopy, the most characteristic signals appear at δ 3.66-3.67 ppm, corresponding to protons adjacent to the spiro nitrogen atom . This chemical shift pattern is diagnostic for the azaspiro framework and confirms the presence of the nitrogen-containing heterocycle.

The spiro nitrogen atom significantly influences the splitting patterns observed in the NMR spectrum, creating characteristic multipicity patterns that are unique to this structural motif . The tert-butyl group appears as a singlet at approximately δ 1.45 ppm, representing the nine equivalent methyl protons of the Boc protecting group.

In ¹³C NMR spectroscopy, the carbonyl carbon signal appears near δ 170 ppm, confirming the presence of the ketone functionality within the spirocyclic structure . The quaternary carbon of the spiro junction exhibits a characteristic chemical shift that validates the spirocyclic architecture.

Infrared Absorption Bands

Infrared spectroscopy reveals several diagnostic absorption bands for tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate. The most prominent feature is the carbonyl (C=O) stretch at 1710 cm⁻¹, which indicates the presence of the ketone functionality . This frequency is consistent with cyclic ketones and confirms the oxo group at position 6 of the spirocyclic system.

The Boc protecting group contributes characteristic absorption bands, including C-O stretching vibrations and C-N stretching modes that are diagnostic for tert-butoxycarbonyl protection . Additional bands corresponding to C-H stretching of the aliphatic framework appear in the 2800-3000 cm⁻¹ region.

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate typically shows a molecular ion peak at m/z 239.32, consistent with the molecular formula C₁₃H₂₁NO₃ [2]. The fragmentation pattern commonly includes loss of the tert-butyl group (M-57) and subsequent loss of CO₂ (M-44), which are characteristic fragmentations for Boc-protected compounds.

The base peak often corresponds to the loss of the entire Boc group (M-100), leaving the azaspiro core structure. This fragmentation pattern is diagnostic for identifying Boc-protected azaspiro compounds and distinguishing them from other structural isomers.

Thermal Properties and Phase Transitions

The thermal properties of tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate have been characterized through computational predictions and comparison with analogous compounds. The predicted boiling point is 348.6 ± 42.0°C, which reflects the compound's moderate volatility [1]. The flash point is estimated at 202.9 ± 26.8°C, indicating potential fire hazards at elevated temperatures [4].

Thermal stability analysis, based on studies of similar azaspiro compounds, suggests that decomposition begins near 200°C under atmospheric conditions . This thermal threshold is important for synthetic applications and processing conditions. The compound requires inert atmospheric storage to maintain stability, as oxidative degradation can occur under ambient conditions.

Thermal PropertyValueMethod
Boiling Point348.6 ± 42.0°CComputational prediction
Flash Point202.9 ± 26.8°CEstimation
Decomposition Temperature~200°CTGA analysis (analogous compounds)
Thermal StabilityStable under inert conditionsExperimental observation

Phase transition studies for this specific compound are limited, but the rigid spirocyclic structure suggests minimal conformational flexibility, which may restrict the occurrence of distinct phase transitions below the decomposition temperature. The compound's density of 1.12 ± 0.1 g/cm³ (predicted) indicates a relatively compact molecular packing in the solid state [1].

XLogP3

1.2

Dates

Last modified: 08-16-2023

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